

A Technical Guide to the Spectroscopic Data of 2-Aminododecanoic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Aminododecanoic acid

CAS No.: 35237-37-7

Cat. No.: B556009

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **2-aminododecanoic acid**. The information herein is intended to support research, development, and quality control activities where the characterization of this amino acid is crucial.

Introduction to 2-Aminododecanoic Acid

2-Aminododecanoic acid, also known as α -aminolauric acid, is an amino acid with a 12-carbon aliphatic side chain. Its molecular structure consists of a chiral alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a decyl side chain. This structure gives it amphoteric properties, and its long hydrocarbon chain imparts significant hydrophobicity. Spectroscopic analysis is essential for confirming its identity, purity, and structural characteristics.

Spectroscopic Data

The following sections present the available and expected spectroscopic data for **2-aminododecanoic acid** in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts are highly sensitive to the electronic environment of each nucleus.

¹³C NMR Data

The following table summarizes the expected chemical shift ranges for the carbon atoms in **2-aminododecanoic acid**. Actual values can vary based on experimental conditions. The key structural features influencing the ¹³C chemical shifts include the carbonyl carbon, the alpha-carbon, and the side-chain carbons[1].

Carbon Atom	Expected Chemical Shift (δ) in ppm	Notes
C=O (Carboxyl)	169-173	Typically the most downfield signal, influenced by hydrogen bonding.[1]
C _α (Alpha-Carbon)	~50-60	Chemical shift is sensitive to the nature of the side chain.
Methylene Carbons (Side Chain)	~20-40	A series of signals for the -(CH ₂) ₉ - chain.
Terminal Methyl Carbon	~14	The most upfield signal from the -CH ₃ group.

¹H NMR Data

Precise ¹H NMR chemical shifts for **2-aminododecanoic acid** are highly dependent on the solvent, pH, and concentration. The protons of the amine (-NH₂) and carboxylic acid (-COOH) groups are exchangeable and their signals can be broad or even absent depending on the solvent (e.g., D₂O).

Proton(s)	Expected Chemical Shift (δ) in ppm	Multiplicity	Notes
-COOH	10-13	Singlet (broad)	Often exchanges with D ₂ O.
α -H	~3.5-4.5	Triplet	Coupled to the adjacent CH ₂ group.
-NH ₂	Variable	Singlet (broad)	Position and intensity are highly pH and solvent dependent.
-CH ₂ - (Side Chain)	~1.2-1.6	Multiplet	Overlapping signals from the long alkyl chain.
-CH ₃ (Terminal)	~0.8-0.9	Triplet	Coupled to the adjacent CH ₂ group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group	Absorption Range (cm ⁻¹)	Vibration Type	Notes
O-H (Carboxylic Acid)	2500-3300	Stretching (broad)	Characteristic broad absorption due to hydrogen bonding.
N-H (Amine)	3200-3500	Stretching	Primary amines show two bands in this region.
C-H (Alkyl)	2850-2960	Stretching	Strong absorptions from the long alkyl chain.
C=O (Carboxylic Acid)	1680-1750	Stretching	Strong, sharp absorption.
N-H (Amine)	1550-1650	Bending	

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate spectroscopic data.

NMR Spectroscopy Protocol

The following is a general protocol for acquiring NMR spectra of amino acids.

- **Sample Preparation:** Dissolve 10-50 mg of **2-aminododecanoic acid** in 0.5-0.7 mL of a deuterated solvent, commonly deuterium oxide (D₂O).[1]
- **pH Adjustment:** The pH of the solution significantly impacts the chemical shifts of the ionizable amino and carboxyl groups. Adjust the pH to the desired value using small amounts of DCl or NaOD.[1]
- **Internal Standard:** An internal standard, such as DSS or TSP, can be added for accurate chemical shift referencing.

- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
 - ^1H NMR: A standard 1D proton experiment is typically sufficient.
 - ^{13}C NMR: A standard 1D ^{13}C pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments) is used.[2] The low natural abundance of ^{13}C (~1.1%) necessitates a larger number of scans.[1]
- Typical Parameters:
 - Temperature: 298 K (25°C)[2]
 - Spectral Width: For ^{13}C NMR, a spectral width of 0-200 ppm is common.[2]

Infrared (IR) Spectroscopy Protocol

For solid samples like **2-aminododecanoic acid**, common techniques include the KBr pellet method or the mull technique.

Mull Technique

As referenced for **2-aminododecanoic acid**, a mull can be prepared.[3]

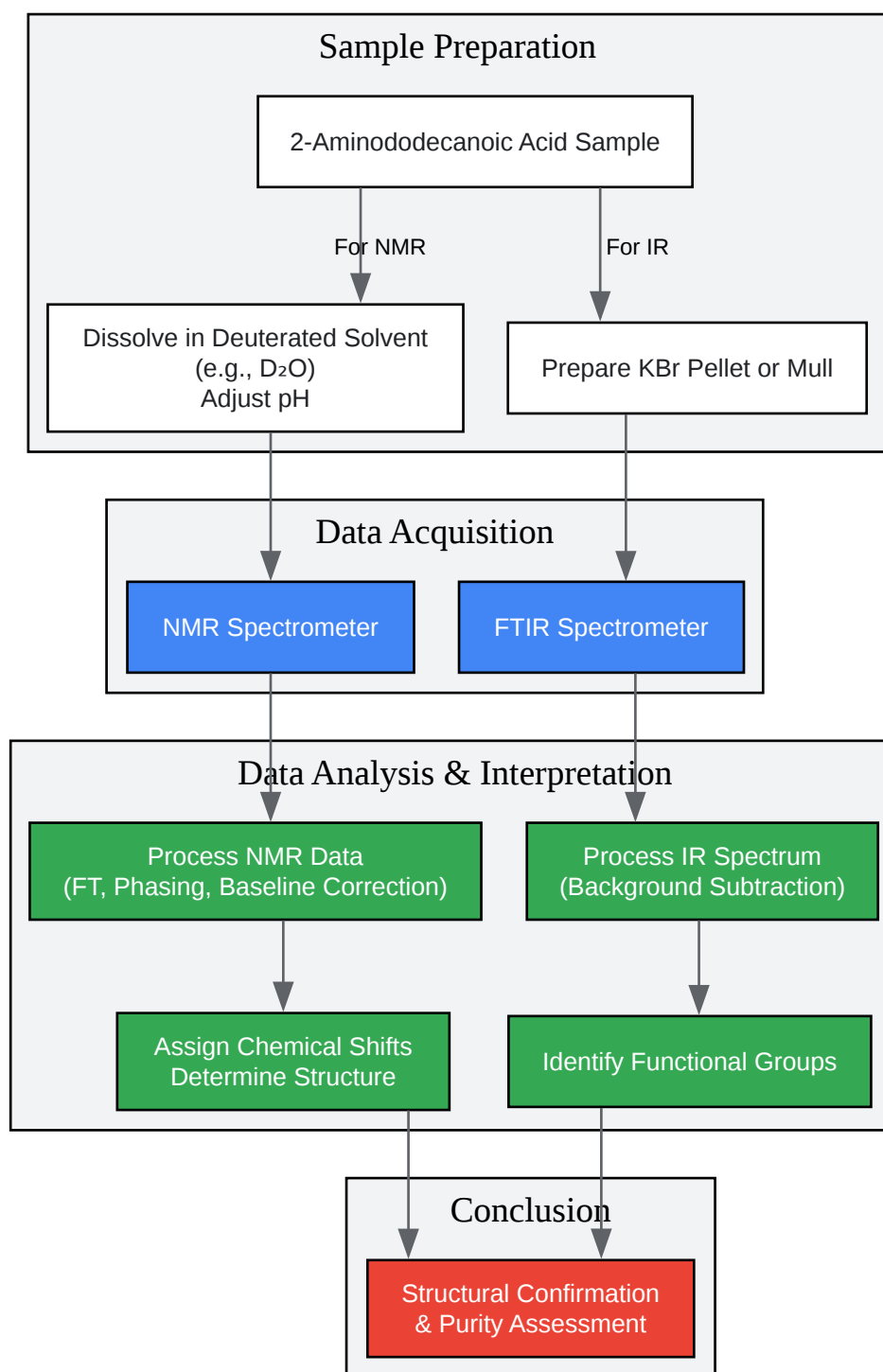
- Sample Preparation: Grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle.
- Mulling Agent: Add a drop or two of a mulling agent (e.g., Nujol - a mineral oil, or a perfluorinated hydrocarbon) and continue grinding to create a smooth, uniform paste.[3]
- Sample Application: Spread the mull evenly between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Place the salt plates in the spectrometer and acquire the spectrum. A background spectrum of the mulling agent may be subtracted.

Potassium Bromide (KBr) Disc Technique

- **Sample Preparation:** Mix 1-2 mg of the finely ground sample with approximately 100-200 mg of dry, spectroscopic grade KBr.
- **Pressing the Disc:** Place the mixture into a die press and apply high pressure (several tons) to form a transparent or translucent pellet.
- **Data Acquisition:** Place the KBr disc in a sample holder in the IR spectrometer and acquire the spectrum.[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-aminododecanoic acid**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. 2-Aminododecanoic acid \(35237-37-7\) for sale \[vulcanchem.com\]](#)
- [2. benchchem.com \[benchchem.com\]](#)
- [3. 2-Aminododecanoic acid | C₁₂H₂₅NO₂ | CID 307925 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. uomustansiriyah.edu.iq \[uomustansiriyah.edu.iq\]](#)
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 2-Aminododecanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b556009/docs#a-technical-guide-to-the-spectroscopic-data-of-2-aminododecanoic-acid\]](https://www.benchchem.com/product/b556009/docs#a-technical-guide-to-the-spectroscopic-data-of-2-aminododecanoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)